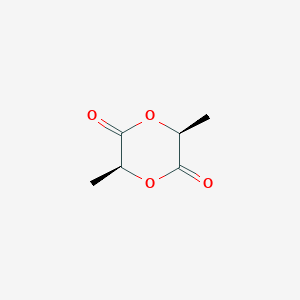

(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione

Descripción general

Descripción

El Clorhidrato de Antrafenina es un fármaco derivado de la fenilpiperazina que se inventó en 1979. Actúa como analgésico y antiinflamatorio con una eficacia similar a la del naproxeno. No se utiliza ampliamente en la actualidad, ya que en gran medida ha sido sustituido por fármacos más nuevos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de la Antrafenina implica varios pasos. Uno de los métodos incluye la reacción entre 2-[4-[3-(trifluorometil)fenil]-1-piperazinil]etanol y anhídrido isotóico para formar 4-(3-(trifluorometil)fenil)piperazina-1-etil 2-aminobenzoato. Este intermedio se alquila entonces con 4-cloro-7-(trifluorometil)quinolina para completar la síntesis de la Antrafenina .

Métodos de producción industrial: Los métodos de producción industrial del Clorhidrato de Antrafenina no están ampliamente documentados, pero probablemente siguen rutas sintéticas similares con optimizaciones para la producción a gran escala, incluyendo el uso de reactores automatizados y sistemas de purificación para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

Tipos de reacciones: El Clorhidrato de Antrafenina se somete a diversas reacciones químicas, entre ellas:

Oxidación: Puede oxidarse en condiciones específicas para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales.

Sustitución: Puede sufrir reacciones de sustitución, especialmente en sus anillos fenilo y piperazina.

Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y diversos agentes halogenantes para reacciones de sustitución.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de la quinolina, mientras que las reacciones de sustitución pueden introducir diversos grupos funcionales en los anillos fenilo o piperazina .

4. Aplicaciones en investigación científica

El Clorhidrato de Antrafenina se ha estudiado por sus propiedades antiinflamatorias y analgésicas. Además, se ha explorado su potencial en estudios de metabolismo de fármacos y el análisis de impurezas y productos de degradación en productos farmacéuticos .

Aplicaciones Científicas De Investigación

Polymer Production

L-lactide serves as a monomer for polylactic acid (PLA), a biodegradable thermoplastic widely used in packaging materials and biomedical devices. PLA is synthesized through the ring-opening polymerization of L-lactide, which has garnered interest due to its environmental benefits over traditional petroleum-based plastics .

Drug Delivery Systems

Research has shown that L-lactide can be utilized to modify drug carriers or create new ones. Its biocompatibility and biodegradability make it an ideal candidate for developing controlled-release drug delivery systems. Studies indicate that incorporating L-lactide into polymer matrices can enhance drug solubility and stability .

Biological Applications

L-lactide exhibits potential bioactivity against various pathogens. Investigations into its antimicrobial properties suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Chemical Intermediates

In organic synthesis, L-lactide acts as a building block for more complex organic molecules. It can undergo various chemical reactions such as oxidation and reduction to form derivatives used in specialty chemicals like solvents and plasticizers .

Mecanismo De Acción

Se cree que el mecanismo de acción del Clorhidrato de Antrafenina está asociado con la inhibición de la actividad de la ciclooxigenasa. Se han descrito dos ciclooxigenasas únicas en los mamíferos: COX-1 y COX-2. La COX-1 sintetiza prostaglandinas necesarias para la función gastrointestinal y renal normal, mientras que la COX-2 genera prostaglandinas que intervienen en la inflamación. Se cree que la inhibición de la COX-1 está asociada con la toxicidad gastrointestinal y renal, mientras que la inhibición de la COX-2 proporciona actividad antiinflamatoria .

Compuestos similares:

Naproxeno: El Clorhidrato de Antrafenina tiene una eficacia similar a la del naproxeno como analgésico y antiinflamatorio.

Fenilbutazona: Se ha comparado con la fenilbutazona en términos de sus efectos antiinflamatorios.

Singularidad: El Clorhidrato de Antrafenina es único en su estructura química específica, que incluye un grupo trifluorometil en el anillo fenilo y un anillo piperazina. Esta estructura contribuye a sus propiedades farmacológicas específicas y lo distingue de otros compuestos similares .

Comparación Con Compuestos Similares

Naproxen: Antrafenine Dihydrochloride has similar efficacy to naproxen as an analgesic and anti-inflammatory agent.

Phenylbutazone: It has been compared to phenylbutazone in terms of its anti-inflammatory effects.

Uniqueness: Antrafenine Dihydrochloride is unique in its specific chemical structure, which includes a trifluoromethyl group on the phenyl ring and a piperazine ring. This structure contributes to its specific pharmacological properties and distinguishes it from other similar compounds .

Actividad Biológica

(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione is a cyclic compound with significant potential in various fields, including medicinal chemistry and materials science. This article explores its biological activity, synthesis methods, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C₆H₈O₄

- Molecular Weight : 144.13 g/mol

- Melting Point : 92–94 °C

- Boiling Point : 255 °C

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions of precursors under controlled conditions. Common methods include:

- Oxidation of Alcohols : Using potassium permanganate or chromium trioxide in acidic media.

- Continuous Flow Reactors : Employed for large-scale production to ensure high yields and purity.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. Research has shown its effectiveness against various bacterial strains. For instance:

- Study Findings : In a study published in the Journal of Biomacromolecules, the compound was tested against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition of bacterial growth at certain concentrations .

The mechanism by which this compound exerts its biological effects may involve:

- Interaction with Cellular Targets : The dioxane ring structure allows for specific interactions with enzymes or receptors within microbial cells.

- Modulation of Enzyme Activity : It may inhibit key enzymes involved in bacterial metabolism or cell wall synthesis.

Case Study 1: Antibacterial Efficacy

A laboratory study evaluated the antibacterial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .

Case Study 2: Drug Development Potential

In drug design applications, this compound has been explored as a scaffold for developing new pharmaceuticals. Its unique structural features allow for modifications that can enhance bioactivity and selectivity towards specific biological targets .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1,4-Dioxane | Simpler structure without methyl substitutions | Limited biological activity |

| 2,5-Dimethyl-1,4-Dioxane | Methyl groups at different positions | Moderate activity |

| (3S)-Cis-3,6-Dimethyl-1,4-Dioxane | Similar dioxane framework but different stereochemistry | Enhanced bioactivity |

Propiedades

IUPAC Name |

(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-3-5(7)10-4(2)6(8)9-3/h3-4H,1-2H3/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJTUDXZGHPGLLC-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OC(C(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)O[C@H](C(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33135-50-1 | |

| Record name | L-Lactide homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33135-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5049655 | |

| Record name | L-Dilactide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4511-42-6, 33135-50-1 | |

| Record name | L-Lactide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4511-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lactide, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004511426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3S-cis)-, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033135501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3S,6S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Dilactide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S-cis)-3,6-dimethyl-1,4-dioxane-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LACTIDE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IJ13TO4NO1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.